2-(4-Fluorophenyl)-1-isopropylpyrrolidine
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Overview
Description
2-(4-Fluorophenyl)-1-isopropylpyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group and an isopropyl group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-isopropylpyrrolidine typically involves the reaction of 4-fluorobenzyl cyanide with isopropylamine under specific conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-isopropylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups .
Scientific Research Applications
2-(4-Fluorophenyl)-1-isopropylpyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-isopropylpyrrolidine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetonitrile: A related compound with a similar fluorophenyl group.
Pyrrolidine derivatives: Other compounds with the pyrrolidine ring structure, such as pyrrolizines and pyrrolidine-2-one.
Uniqueness
2-(4-Fluorophenyl)-1-isopropylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and an isopropyl group on the pyrrolidine ring differentiates it from other similar compounds .
Properties
Molecular Formula |
C13H18FN |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C13H18FN/c1-10(2)15-9-3-4-13(15)11-5-7-12(14)8-6-11/h5-8,10,13H,3-4,9H2,1-2H3 |
InChI Key |
HTZGTEJSSXBBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
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